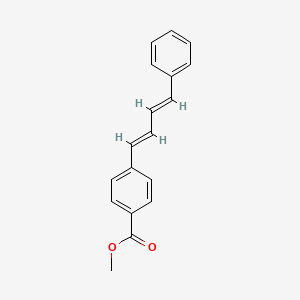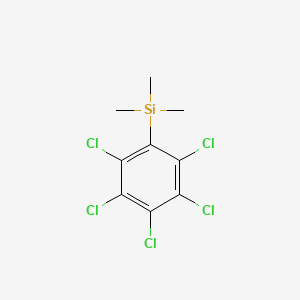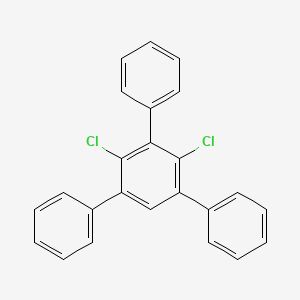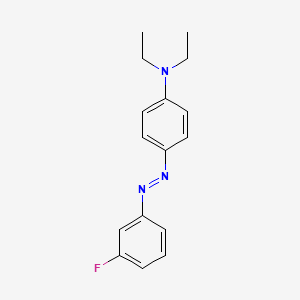
4-(Diethylamino)-3'-fluoroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-3’-fluoroazobenzene is an organic compound that belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its unique structural features, including a diethylamino group and a fluoro substituent, which impart distinct chemical and physical properties. Azobenzenes are widely studied for their photochromic properties, meaning they can undergo reversible changes in color upon exposure to light, making them useful in various applications such as dyes, molecular switches, and optical data storage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3’-fluoroazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound. One common method is as follows:
Diazotization: The starting material, 4-(Diethylamino)aniline, is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-fluoroaniline in an alkaline medium to form the desired azobenzene compound.
The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-3’-fluoroazobenzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-3’-fluoroazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group (N=N) can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-(Diethylamino)-3’-fluoroazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in studies of molecular switches and light-responsive materials.
Biology: Employed in the development of photoresponsive biomolecules for controlled biological processes.
Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the manufacture of optical data storage devices and sensors.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-3’-fluoroazobenzene is primarily based on its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This change in molecular conformation can alter the compound’s physical and chemical properties, such as color and solubility, enabling its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)azobenzene: Lacks the fluoro substituent, resulting in different electronic and steric properties.
3’-Fluoroazobenzene: Does not have the diethylamino group, affecting its solubility and reactivity.
4-(Dimethylamino)-3’-fluoroazobenzene: Similar structure but with a dimethylamino group instead of diethylamino, leading to variations in chemical behavior.
Uniqueness
4-(Diethylamino)-3’-fluoroazobenzene is unique due to the combined presence of the diethylamino and fluoro groups, which confer distinct electronic effects and steric hindrance. These features make it particularly useful in applications requiring precise control over molecular properties, such as in the design of advanced photoresponsive materials.
Propriétés
Numéro CAS |
107880-07-9 |
|---|---|
Formule moléculaire |
C16H18FN3 |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
N,N-diethyl-4-[(3-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3 |
Clé InChI |
WBAPZYAUNDQWNB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
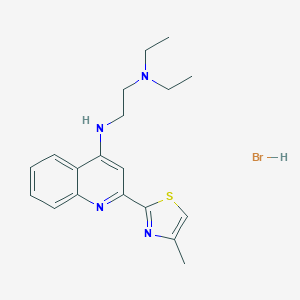

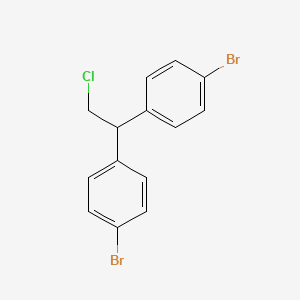
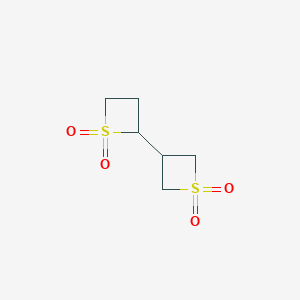
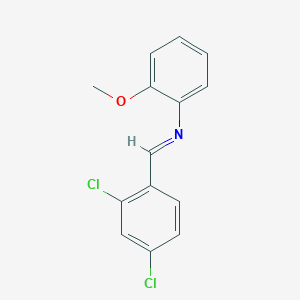
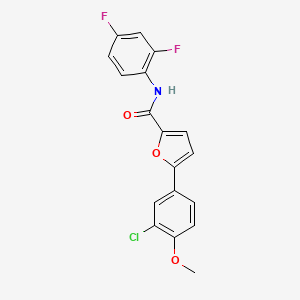
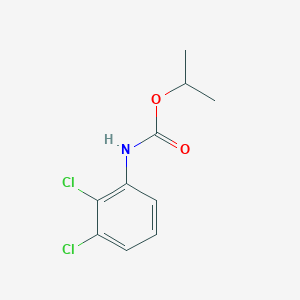
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
